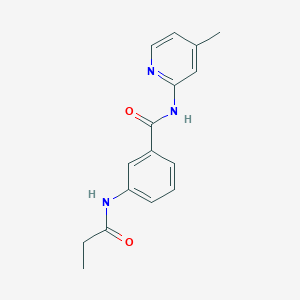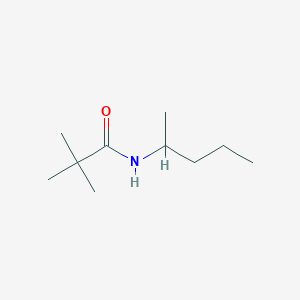
N-(4-methyl-2-pyridinyl)-3-(propionylamino)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methyl-2-pyridinyl)-3-(propionylamino)benzamide, also known as MPBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPBA is a member of the benzamide family and is a small molecule that can easily pass through cell membranes, making it an attractive candidate for drug development.
作用机制
N-(4-methyl-2-pyridinyl)-3-(propionylamino)benzamide's mechanism of action involves its ability to bind to the active site of PARP, inhibiting its activity. This leads to the accumulation of DNA damage in cancer cells, ultimately resulting in cell death. In the case of inflammation, N-(4-methyl-2-pyridinyl)-3-(propionylamino)benzamide has been shown to inhibit the activation of nuclear factor-kappa B (NF-kB), a transcription factor that regulates the expression of inflammatory cytokines.
Biochemical and Physiological Effects:
N-(4-methyl-2-pyridinyl)-3-(propionylamino)benzamide's ability to inhibit PARP has been shown to have a range of biochemical and physiological effects. In cancer cells, N-(4-methyl-2-pyridinyl)-3-(propionylamino)benzamide has been shown to induce apoptosis and inhibit tumor growth. In inflammation, N-(4-methyl-2-pyridinyl)-3-(propionylamino)benzamide has been shown to reduce the production of cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response.
实验室实验的优点和局限性
One advantage of N-(4-methyl-2-pyridinyl)-3-(propionylamino)benzamide in lab experiments is its small size, which allows it to easily penetrate cell membranes and reach its target site. Additionally, N-(4-methyl-2-pyridinyl)-3-(propionylamino)benzamide has been shown to have low toxicity in vitro, making it a relatively safe compound for use in lab experiments. However, one limitation of N-(4-methyl-2-pyridinyl)-3-(propionylamino)benzamide is its instability in aqueous solutions, which can make it difficult to work with in certain experimental setups.
未来方向
There are several potential future directions for N-(4-methyl-2-pyridinyl)-3-(propionylamino)benzamide research. One area of interest is the development of N-(4-methyl-2-pyridinyl)-3-(propionylamino)benzamide-based PARP inhibitors for cancer treatment. Additionally, N-(4-methyl-2-pyridinyl)-3-(propionylamino)benzamide's anti-inflammatory properties make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Further research is also needed to better understand the pharmacokinetics and pharmacodynamics of N-(4-methyl-2-pyridinyl)-3-(propionylamino)benzamide in vivo, which could inform its potential use as a therapeutic agent in humans.
合成方法
The synthesis of N-(4-methyl-2-pyridinyl)-3-(propionylamino)benzamide involves the reaction of 4-methyl-2-pyridinylamine with 3-(propionylamino)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified through recrystallization or chromatography.
科学研究应用
N-(4-methyl-2-pyridinyl)-3-(propionylamino)benzamide has been extensively studied for its potential therapeutic applications in various fields of medicine. In oncology, N-(4-methyl-2-pyridinyl)-3-(propionylamino)benzamide has been shown to inhibit the growth of cancer cells by targeting the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. N-(4-methyl-2-pyridinyl)-3-(propionylamino)benzamide has also been studied for its anti-inflammatory properties, with research suggesting that it can reduce the production of inflammatory cytokines in the body.
属性
IUPAC Name |
N-(4-methylpyridin-2-yl)-3-(propanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-3-15(20)18-13-6-4-5-12(10-13)16(21)19-14-9-11(2)7-8-17-14/h4-10H,3H2,1-2H3,(H,18,20)(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPOEKNJMFXVIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C(=O)NC2=NC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5397168.png)
![5-isopropyl-2-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5397172.png)
![2-fluoro-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B5397176.png)
![4-({4-[(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5397185.png)
![8-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5397193.png)
![6-hydroxy-5-nitro-2-[2-(3-phenoxyphenyl)vinyl]-4(3H)-pyrimidinone](/img/structure/B5397200.png)
![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(6-bromo-2-chloro-3-quinolinyl)acrylonitrile](/img/structure/B5397208.png)

![N-[2-(4-methoxyphenyl)-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide](/img/structure/B5397224.png)
![N-(3-chlorophenyl)-N'-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5397238.png)
![2-[2-(4-methoxyphenyl)vinyl]-1-methyl-1H-benzimidazole](/img/structure/B5397243.png)

![N-cyclopropyl-2-methyl-7-(3-pyridin-4-ylpropanoyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5397268.png)
![1-[(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]-3-(1-piperidinyl)-2-propanol](/img/structure/B5397271.png)